molecular formula C12H22N4 B1475691 (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine CAS No. 2097948-43-9

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine

Cat. No.: B1475691
CAS No.: 2097948-43-9
M. Wt: 222.33 g/mol
InChI Key: XWQCDCXHVLTVHV-UHFFFAOYSA-N
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Description

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9-12(10(2)15-14-9)8-16-5-3-11(7-13)4-6-16/h11H,3-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCDCXHVLTVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can activate or inhibit certain signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it may impact metabolic pathways by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can form stable complexes through hydrogen bonds and van der Waals forces. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that excessively high doses can cause cellular damage and disrupt normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine , also referred to as DMPM , is a derivative of piperidine and pyrazole, which has garnered interest due to its potential biological activities. This article reviews the biological activity of DMPM, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of DMPM can be represented as follows:

C11H19N3\text{C}_{11}\text{H}_{19}\text{N}_{3}

This compound features a piperidine ring substituted with a 3,5-dimethyl-1H-pyrazole moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds related to DMPM exhibit significant anticancer properties. For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), attributed to modulation of mTORC1 signaling pathways and autophagy processes . Such findings suggest that DMPM may share similar mechanisms due to its structural similarities.

Neuroprotective Effects

DMPM has been investigated for its neuroprotective effects. In animal models, derivatives of pyrazole have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism often involves the modulation of neuroinflammatory pathways and enhancement of cellular antioxidant defenses .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the pyrazole and piperidine rings significantly influence the biological activity of DMPM. For example, the introduction of different substituents on the pyrazole ring can enhance potency against specific cancer cell lines or improve selectivity for certain biological targets .

Study 1: Antiproliferative Activity

In a study examining various pyrazole derivatives, including those similar to DMPM, it was found that certain compounds effectively inhibited cellular proliferation in multiple cancer cell lines. The most potent derivatives were characterized by specific substitutions on the pyrazole ring that enhanced their interaction with target proteins involved in cell cycle regulation .

CompoundIC50 (µM)Target
DMPM0.45mTORC1
Compound A0.32CDK2
Compound B0.50B-Raf

Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection demonstrated that DMPM and its analogs could reduce neuronal cell death in models of oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Studies have indicated that derivatives of piperidine compounds exhibit antidepressant effects. The introduction of the pyrazole moiety enhances the interaction with serotonin receptors, which may contribute to mood regulation and anxiety reduction .
  • CNS Disorders :
    • The compound has been evaluated for its potential use in treating central nervous system disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for further research into treatments for conditions like schizophrenia and bipolar disorder .
  • Anticancer Properties :
    • Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, indicating potential for development as anticancer agents .

The compound's biological activity has been documented in several studies:

Activity TypeDescriptionReferences
AntidepressantExhibits potential antidepressant effects through serotonin receptor modulation
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveMay protect against neurodegenerative diseases by modulating oxidative stress pathways

Case Studies

  • Case Study on Antidepressant Effects :
    • A study conducted on animal models demonstrated that administration of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonergic transmission .
  • Case Study on Cancer Cell Apoptosis :
    • In vitro experiments revealed that the compound could effectively induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine
Reactant of Route 2
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(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.